molecular formula C17H16Cl2N2O2 B6041302 N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide CAS No. 5843-76-5

N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide

Cat. No. B6041302
CAS RN: 5843-76-5
M. Wt: 351.2 g/mol
InChI Key: JAVHZYFDLLAXPJ-UHFFFAOYSA-N
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Description

N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide, commonly known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a small molecule that is capable of selectively binding to a specific protein target, making it a valuable tool for investigating the roles of this protein in various biological processes. In

Mechanism of Action

BDP is a selective inhibitor of PARP-1, meaning that it binds specifically to this protein and prevents its activity. PARP-1 is involved in the repair of DNA damage, and inhibition of this protein can lead to increased cell death in certain situations. BDP has also been shown to have anti-inflammatory effects, possibly through its inhibition of PARP-1.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects in various cell types. In addition to its effects on PARP-1 activity and inflammation, BDP has also been shown to inhibit the activity of other proteins such as caspase-3 and -7, which are involved in cell death pathways. BDP has also been shown to have antioxidant effects, possibly through its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in lab experiments is its selectivity for PARP-1, which allows for specific investigation of this protein's functions. BDP is also a small molecule, which makes it easy to manipulate and study in vitro. However, one limitation of BDP is its relatively low potency, which can make it difficult to achieve complete inhibition of PARP-1 activity in some situations.

Future Directions

There are many potential future directions for research involving BDP. One area of interest is in the development of more potent PARP-1 inhibitors based on the structure of BDP. Another potential direction is in the investigation of the roles of PARP-1 in various disease states, such as cancer and neurodegenerative disorders. Additionally, BDP could be used in combination with other drugs to investigate potential synergistic effects on PARP-1 activity and cell death pathways.

Synthesis Methods

The synthesis of BDP involves several steps, including the reaction of 2,4-dichlorobenzoic acid with butyryl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenylamine to yield the final product, BDP. The overall yield of this synthesis is typically around 50%, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

BDP has been widely used in scientific research as a tool for investigating the roles of specific proteins in various biological processes. One of the most common applications of BDP is in the study of the protein PARP-1, which is involved in DNA repair and cell death pathways. BDP has been shown to selectively bind to PARP-1, making it a valuable tool for investigating the functions of this protein in various cellular processes.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)14-9-4-11(18)10-15(14)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVHZYFDLLAXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362308
Record name N-(4-Butanamidophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5843-76-5
Record name N-(4-Butanamidophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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